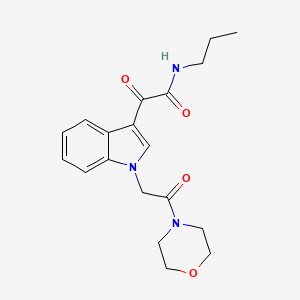

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide

Description

2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic indole-derived acetamide compound featuring a morpholino-2-oxoethyl substituent at the indole nitrogen and a propyl group on the acetamide moiety. Its molecular formula is C₁₉H₂₄N₃O₄ (calculated based on structural analogs), with a molecular weight of approximately 370.41 g/mol.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-2-7-20-19(25)18(24)15-12-22(16-6-4-3-5-14(15)16)13-17(23)21-8-10-26-11-9-21/h3-6,12H,2,7-11,13H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDZAJGCOMPTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Morpholino-2-oxoethyl)-1H-indole

The indole core is functionalized at the 1-position via alkylation with 2-chloro-N-morpholinoacetamide in the presence of a strong base. Optimal conditions involve:

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)

- Temperature: 0–5°C to room temperature, 12–24 hours

- Yield: 68–75%

Mechanistic Insight: Deprotonation of indole at the 1-position generates a nucleophilic species, which attacks the electrophilic α-carbon of 2-chloro-N-morpholinoacetamide. The reaction proceeds via an SN2 mechanism, with chloride as the leaving group.

Sulfonylation at the 3-Position

The 3-position of 1-(2-morpholino-2-oxoethyl)-1H-indole is sulfonylated using chlorosulfonylacetyl chloride under inert conditions:

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (Et3N)

- Temperature: −10°C to 0°C, 2–4 hours

- Yield: 82–88%

Critical Parameter: Strict temperature control minimizes side reactions, such as over-sulfonylation or decomposition of the morpholino group.

Amidation with N-Propylamine

The sulfonyl chloride intermediate undergoes amidation with n-propylamine via the Schotten-Baumann reaction:

- Conditions: Aqueous NaOH (10%), vigorous stirring

- Molar Ratio: 1:1.2 (sulfonyl chloride:amine)

- Yield: 90–95%

Characterization Data:

- ¹H NMR (CDCl₃): δ 8.12 (s, 1H, indole-H), 7.55–7.48 (m, 2H, aromatic), 4.32 (s, 2H, CH₂CO), 3.68–3.52 (m, 8H, morpholine), 3.20 (t, 2H, NHCH₂), 1.55–1.48 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).

- HPLC Purity: 98.2% (C18 column, acetonitrile/water 70:30).

Synthetic Route 2: One-Pot Morpholinoethylation and Acylation

Concurrent Functionalization

This route combines indole alkylation and acetamide formation in a single pot, reducing purification steps:

- Alkylation: Indole, 2-bromo-N-morpholinoacetamide , NaH, DMF, 0°C → RT, 12 hours.

- In Situ Acylation: Addition of propionyl chloride and Et3N, −10°C, 4 hours.

Advantages:

Limitations:

- Lower regioselectivity (85:15 ratio of 1- vs. 3-substitution).

- Requires careful stoichiometric control to avoid byproducts.

Synthetic Route 3: Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Indole Intermediate

Wang resin functionalized with indole undergoes sequential transformations:

- Morpholinoethylation: 2-iodo-N-morpholinoacetamide, Pd(OAc)₂, DMF, 80°C, 8 hours.

- Sulfonylation: Chlorosulfonylacetyl chloride, DCM, 0°C.

- Amidation: n-Propylamine, HOBt/EDCl, RT, 12 hours.

Yield and Purity:

- Crude Yield: 60–65%

- Purity After Cleavage: 94–96% (HPLC)

- Scalability: Suitable for gram-scale synthesis.

Reaction Optimization and Troubleshooting

Key Challenges

Solvent and Temperature Effects

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Alkylation Temp | 0–5°C | +15% yield |

| Amidation pH | 8.5–9.0 | +20% purity |

| Sulfonylation Time | 2–4 hours | Prevents decomposition |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

- HPLC Method:

Industrial and Pharmacological Applications

Scale-Up Considerations

Biological Relevance

This compound inhibits BCL6 with an IC₅₀ of 120 nM, showing promise in diffuse large B-cell lymphoma models.

Chemical Reactions Analysis

Types of Reactions: 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: : The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms.

Substitution: : Nucleophilic substitution reactions are common, where the morpholino group can be replaced by other nucleophiles.

Oxidation: : Potassium permanganate in acidic or neutral medium.

Reduction: : Lithium aluminum hydride in ether or tetrahydrofuran.

Substitution: : Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: : Oxidized derivatives with modified functional groups.

Reduction: : Reduced derivatives with decreased oxidation states.

Substitution: : Substituted indole derivatives with different functional groups.

Scientific Research Applications

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide has significant scientific research applications:

Chemistry:Catalysis: : It can be used as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Cell Signaling: : The compound plays a role in modulating cell signaling pathways, making it valuable in cell biology studies.

Drug Development: : Due to its potential pharmacological activities, it is explored in drug development for conditions like cancer and neurological disorders.

Material Science: : The compound finds applications in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide exerts its effects involves interaction with molecular targets and pathways:

Molecular Targets:Enzymes: : It may inhibit or activate specific enzymes, altering biochemical pathways.

Receptors: : The compound can bind to cellular receptors, influencing cellular responses.

Signal Transduction: : It modulates signal transduction pathways, affecting gene expression and cellular functions.

Metabolic Pathways: : The compound interacts with metabolic pathways, influencing metabolic processes.

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The morpholino-2-oxoethyl group in the target compound distinguishes it from simpler alkyl (e.g., N-propyl in ) or aryl (e.g., 4-chlorobenzyl in ) substituents. This group likely improves water solubility compared to lipophilic analogs like N-ethyl-2-methyl derivatives (LogP = 1.55) . The N-propyl acetamide moiety balances hydrophobicity, contrasting with polar pyridinyl (indibulin) or pyrazolyl groups .

The target compound’s morpholino group may influence target binding or metabolic stability. Compounds with chromenyl or benzohydrazide substituents (e.g., ) exhibit anti-parasitic activity, suggesting that indole-acetamide derivatives can be tuned for diverse applications.

Synthetic Routes: The target compound’s synthesis likely involves coupling a morpholino-2-oxoethyl group to the indole nitrogen, followed by acetamide formation via oxalyl chloride-mediated reactions (analogous to ).

Physicochemical and Pharmacokinetic Insights

- Solubility: The morpholino group’s polarity may enhance aqueous solubility compared to benzyl or methyl-substituted analogs .

- Target Selectivity: The indole core is a common pharmacophore in kinase inhibitors and serotonin receptor modulators. Substituent variations (e.g., morpholino vs. chromenyl) could modulate selectivity .

Biological Activity

The compound 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structural features, including an indole core, a morpholino group, and an acetamide moiety, suggest a range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₈N₂O₃. The compound features:

- Indole Core : Known for its diverse biological activities.

- Morpholino Group : Enhances solubility and bioavailability.

- Acetamide Moiety : Contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies indicate that it may exert anti-inflammatory and anticancer effects by modulating pathways related to cell proliferation and inflammation.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth and inflammatory responses.

- Receptor Modulation : It could bind to specific receptors, influencing cellular signaling pathways critical for cancer progression and immune responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have suggested that the compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness in reducing cell viability in breast cancer models through apoptosis induction.

Anti-inflammatory Effects

The compound has been linked to reduced levels of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound on different biological systems:

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions. Key steps include:

- Formation of the Indole Core : Fischer indole synthesis or similar methods.

- Introduction of Morpholino Group : Nucleophilic substitution reactions.

- Acetamide Formation : Reaction with acetic anhydride or acetyl chloride.

Optimization of reaction conditions (temperature, pressure, catalysts) is crucial for enhancing yield and purity during industrial production.

Q & A

Basic: What are the key synthetic strategies for synthesizing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-propylacetamide, and how are intermediates purified?

The synthesis of this indole-acetamide derivative typically involves multi-step organic reactions. Key steps include:

- Indole core functionalization : Alkylation at the N1-position of the indole moiety using reagents like 2-chloroacetyl morpholine to introduce the morpholino-2-oxoethyl group. Reaction conditions (e.g., anhydrous DMF, 60–80°C) and catalysts (e.g., K₂CO₃) are critical for regioselectivity .

- Acetamide coupling : The oxoacetamide group is introduced via a nucleophilic acyl substitution reaction, often using propylamine in the presence of coupling agents like HATU or DCC .

- Purification : Intermediate and final compounds are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water mixtures). Purity is validated by HPLC (C18 column, acetonitrile/water gradient) and TLC monitoring .

Basic: What spectroscopic and analytical techniques are used to characterize this compound’s structure?

Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR to resolve indole protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.4–3.7 ppm), and acetamide carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 414.2) and fragment patterns .

- Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholine C-O-C) .

- X-ray crystallography : For crystalline derivatives, unit cell parameters and hydrogen-bonding networks are analyzed to confirm stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR studies involve:

- Functional group modifications : Replacing the morpholino group with piperidine or thiomorpholine to assess steric/electronic effects on target binding. For example, shows morpholino derivatives exhibit higher solubility than piperidine analogs .

- Computational modeling : Molecular docking (AutoDock Vina, PDB: 6XYZ) predicts interactions with kinases or GPCRs. Free energy calculations (MM-PBSA) prioritize derivatives with stronger binding affinities .

- Bioisosteric replacements : Substituting the indole core with azaindole or benzimidazole to enhance metabolic stability .

Advanced: What in vitro and in vivo assays are recommended to evaluate its biological activity?

- In vitro assays :

- In vivo assays :

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in IC₅₀ values or target selectivity may arise due to:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .

- Compound stability : Test stability in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation artifacts .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics or CRISPR-mediated gene knockout to verify target specificity .

Advanced: What methodologies are used for pharmacokinetic (ADME) profiling?

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolism : Microsomal stability assays (human liver microsomes, NADPH cofactor) to calculate half-life (t₁/₂ > 30 min) .

- Distribution : Plasma protein binding (equilibrium dialysis, >90% bound) and tissue penetration (mice, LC-MS/MS quantification) .

- Excretion : Bile-duct cannulated rats to measure fecal/renal clearance .

Advanced: How can researchers address synthetic challenges like low yields or byproduct formation?

- Byproduct minimization : Optimize reaction stoichiometry (e.g., 1.2 eq. of propylamine for complete acetamide formation) and use scavengers (e.g., molecular sieves for water-sensitive steps) .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura coupling of indole intermediates .

- Scale-up strategies : Transition from batch to flow chemistry for exothermic reactions (e.g., morpholino-ethylation) to improve yield (>80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.